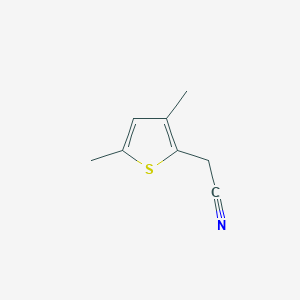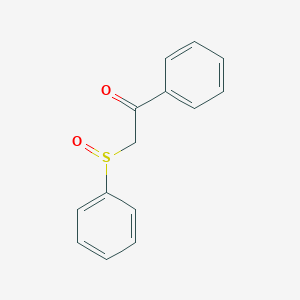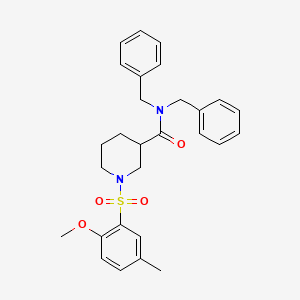
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a methoxy-methyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxy-Methyl-Phenyl Substitution: The methoxy-methyl-phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a methoxy-methyl-phenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy-methyl-phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-1-(2-methoxy-phenyl)sulfonyl-piperidine-3-carboxamide
- N,N-dibenzyl-1-(2-methyl-phenyl)sulfonyl-piperidine-3-carboxamide
- N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxylate
Uniqueness
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This dual substitution pattern can enhance its interactions with biological targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
CAS No. |
5869-80-7 |
|---|---|
Molecular Formula |
C28H32N2O4S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N,N-dibenzyl-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H32N2O4S/c1-22-15-16-26(34-2)27(18-22)35(32,33)30-17-9-14-25(21-30)28(31)29(19-23-10-5-3-6-11-23)20-24-12-7-4-8-13-24/h3-8,10-13,15-16,18,25H,9,14,17,19-21H2,1-2H3 |
InChI Key |
OMUPLQUHXUVNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



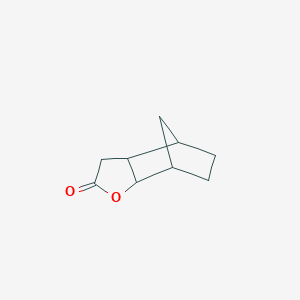
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
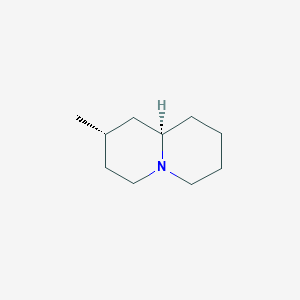


![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
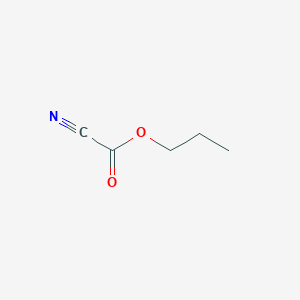
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

